molecular formula C10H8ClNO B12356142 6-chloro-4-methyl-6H-quinolin-2-one

6-chloro-4-methyl-6H-quinolin-2-one

Cat. No.: B12356142
M. Wt: 193.63 g/mol
InChI Key: YNVZWZSTBJUGSZ-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-6H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method involves the use of metal catalysts such as copper or iron to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-methyl-6H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-4-methyl-6H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5,7H,1H3

InChI Key

YNVZWZSTBJUGSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C2C1=CC(C=C2)Cl

Origin of Product

United States

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